molecular formula C9H12BrNO B13439774 3-Bromo-N-methyltyramine

3-Bromo-N-methyltyramine

Cat. No.: B13439774
M. Wt: 230.10 g/mol
InChI Key: AINJSQXLMHMVIX-UHFFFAOYSA-N
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Description

3-Bromo-N-methyltyramine (C9H12BrNO, MW 230.1) is a brominated alkaloid of significant interest in natural product and marine biology research. It is identified as a semiochemical utilized in the chemical communication systems of certain species . This compound has been isolated from marine invertebrates, including the Mediterranean gorgonian Paramuricea clavata , where it has shown activity in preventing the adhesion of bacterial strains, suggesting a role in antifouling defense mechanisms . As a derivative of N-methyltyramine, it shares structural similarities with trace amines and is recognized as an adrenergic agonist. Studies on its parent compound, N-methyltyramine (NMT), indicate it is an α-adrenoreceptor antagonist and can exhibit inhibitory activity on lipolysis . Furthermore, NMT has been shown to act as an agonist on the TAAR1 receptor and is a competitive substrate for monoamine oxidase (MAO) . These properties make 3-Bromo-N-methyltyramine a valuable compound for researchers investigating marine chemical ecology, the discovery of novel bioactive metabolites with antibacterial or antifouling properties, and the pharmacological effects of brominated trace amines. This product is supplied For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

2-bromo-4-[2-(methylamino)ethyl]phenol

InChI

InChI=1S/C9H12BrNO/c1-11-5-4-7-2-3-9(12)8(10)6-7/h2-3,6,11-12H,4-5H2,1H3

InChI Key

AINJSQXLMHMVIX-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=CC(=C(C=C1)O)Br

Origin of Product

United States

Preparation Methods

Overview:

This approach involves the methylation of the amino group in 3-bromo-tyramine, which can be synthesized via bromination of tyramine or its precursors. The methylation step typically employs methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Procedure:

  • Starting Material: 3-bromo-tyramine (or its precursor, tyramine)
  • Reagents: Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂)
  • Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
  • Solvent: Acetone, dimethylformamide (DMF), or ethanol

Reaction Conditions:

  • The reaction is usually carried out at room temperature or slightly elevated temperatures (25–50°C).
  • The methylating agent is added dropwise, and the mixture is stirred for several hours until completion.
  • The product is then purified via extraction, recrystallization, or chromatography.

Research Data:

  • This method has been documented in organic synthesis literature, with yields typically ranging from 70–85%.
  • The methylation is selective for the amino group, producing 3-Bromo-N-methyltyramine with high purity.

Direct Bromination of N-Methyltyramine

Overview:

This method involves brominating N-methyltyramine directly at the aromatic ring, specifically at the 3-position, using brominating agents under controlled conditions.

Procedure:

  • Starting Material: N-methyltyramine
  • Reagents: Bromine (Br₂) or N-bromosuccinimide (NBS)
  • Solvent: Acetic acid, carbon tetrachloride, or chloroform
  • Catalyst: Sometimes a Lewis acid such as iron(III) chloride (FeCl₃) is used to facilitate electrophilic aromatic substitution.

Reaction Conditions:

  • The bromination is performed at low temperatures (0–10°C) to control regioselectivity.
  • The reaction mixture is monitored by TLC or HPLC to prevent over-bromination.
  • The product, 3-bromo-N-methyltyramine , is isolated via extraction and purified by chromatography.

Research Data:

  • Bromination at the 3-position is regioselective under these conditions, with yields often exceeding 60–75%.
  • This method is favored for its simplicity and directness, especially when starting from N-methyltyramine.

Synthesis via Multi-step Pathway (From Tyramine)

Overview:

A more elaborate route involves synthesizing tyramine first, followed by regioselective bromination and methylation steps.

Stepwise Process:

  • Step 1: Synthesis of tyramine via decarboxylation of tyrosine.
  • Step 2: Bromination of tyramine at the 3-position using NBS or bromine.
  • Step 3: N-methylation of the amino group using methylating agents such as methyl iodide or dimethyl sulfate.

Reaction Conditions:

  • Decarboxylation is typically performed using enzyme catalysis or chemical decarboxylation with pyridinium chlorochromate (PCC).
  • Bromination and methylation steps follow standard conditions as described above.

Research Data:

  • This pathway offers high regioselectivity and control over the substitution pattern.
  • Yields are generally high, with the overall process being suitable for laboratory-scale synthesis.

Data Tables Summarizing Preparation Methods

Method Starting Material Key Reagents Main Conditions Typical Yield Advantages
Methylation of Tyramine 3-bromo-tyramine CH₃I or (CH₃O)₂SO₂ Room temp, 4–6h 70–85% High selectivity, straightforward
Direct Bromination N-methyltyramine Br₂ or NBS 0–10°C, 2–4h 60–75% Direct, regioselective
Multi-step Synthesis Tyramine Decarboxylation, bromination, methylation Varies Variable, often >70% overall High control over substitution pattern

Research Outcomes and Notes

  • The methylation step is crucial for introducing the N-methyl group, often achieved via nucleophilic substitution with methylating agents.
  • Regioselective bromination at the 3-position is typically achieved under controlled low-temperature conditions to prevent polybromination.
  • The multi-step approach allows for precise control over the substitution pattern but involves more complex reaction sequences.
  • Purification techniques such as chromatography and recrystallization are essential for obtaining high-purity 3-Bromo-N-methyltyramine .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-N-methyltyramine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized products.

    Reduction Reactions: The aromatic ring can undergo reduction under specific conditions to form reduced derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.

    Reduction Reactions: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

Major Products Formed:

    Substitution Reactions: Formation of hydroxylated derivatives.

    Oxidation Reactions: Formation of quinones or other oxidized products.

    Reduction Reactions: Formation of reduced aromatic compounds.

Scientific Research Applications

3-Bromo-N-methyltyramine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-N-methyltyramine involves its interaction with specific molecular targets and pathways. As a brominated derivative of N-methyltyramine, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways. The exact molecular targets and pathways are still under investigation, but its bromine atom may enhance its binding affinity or reactivity compared to non-brominated analogs .

Comparison with Similar Compounds

Pharmacological Activities :

  • Antibacterial/Anti-adhesion : 3-Bromo-N-methyltyramine demonstrates inhibitory activity against bacterial adhesion to surfaces. For instance, it reduced biofilm formation in marine bacteria such as Pseudoalteromonas sp. D41 and TC8, though its activity was lower than that of 2-bromo-N-methyltryptamine (70% inhibition vs. higher efficacy for the latter) .
Structural Analogues

The pharmacological and chemical properties of 3-Bromo-N-methyltyramine are influenced by its substitution pattern. Below is a comparison with structurally related brominated amines:

Compound Structure Key Differences Bioactivity
3-Bromo-N-methyltyramine Phenolic ring, 3-Br, N-Me Reference compound Anti-adhesion (70% inhibition), limited toxicity data
2-Bromo-N-methyltryptamine Indole ring, 2-Br, N-Me Bromine position, indole vs. phenolic core Higher anti-adhesion activity than 3-Bromo-N-methyltyramine
6-Bromo-N-methyltryptamine Indole ring, 6-Br, N-Me Bromine position on indole Synthetic origin; anti-adhesion activity not reported
Bufotenine 5-Hydroxy-N-methyltryptamine Hydroxyl vs. bromine substitution Significant anti-adhesion without toxicity (EC50: 50 µM)
3-Bromo-N,N-dimethylpyridin-2-amine Pyridine ring, 3-Br, N,N-dimethyl Heterocyclic core, dimethylamine group No reported bioactivity; used in synthetic chemistry
Functional Comparisons
  • Anti-adhesion Activity :

    • 2-Bromo-N-methyltryptamine outperforms 3-Bromo-N-methyltyramine in preventing bacterial adhesion, likely due to the indole ring’s enhanced π-stacking interactions with bacterial membranes .
    • Bufotenine, a hydroxylated analog, shows comparable anti-adhesion but with lower toxicity, suggesting that hydroxyl groups may reduce adverse effects compared to bromine .
  • Toxicity :

    • Compound 111 (a brominated alkaloid from P. clavata) exhibits high toxicity (EC50: 284 µM), whereas 3-Bromo-N-methyltyramine’s toxicity remains unquantified, necessitating further study .
  • Synthetic Accessibility :

    • 3-Bromo-N-methyltyramine is naturally sourced, while analogs like 3-Bromo-N,N-dimethylpyridin-2-amine are synthesized via nucleophilic substitution or coupling reactions . Natural extraction limits scalability compared to synthetic routes.
Structure-Activity Relationship (SAR) Insights
  • Bromine Position : Anti-adhesion activity is highly sensitive to bromine placement. For example, 2-bromo substitution on tryptamine enhances activity over 3-bromo substitution on tyramine .
  • Core Structure: Phenolic (tyramine) vs. indole (tryptamine) cores influence electronic properties and binding affinity to bacterial targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-N-methyltyramine, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves bromination of N-methyltyramine using reagents like N-bromosuccinimide (NBS) under controlled conditions. For purification, column chromatography with silica gel (eluents: ethyl acetate/hexane gradients) is recommended. Purity validation should use HPLC (C18 column, acetonitrile/water mobile phase) and confirmatory techniques like 1H^1H-NMR (δ 7.2–6.8 ppm for aromatic protons, δ 3.2 ppm for methylamine) .
  • Critical Note : Reagent quality (e.g., >97% purity from suppliers like Kanto Reagents) is crucial to avoid side reactions .

Q. How should researchers characterize the structural stability of 3-Bromo-N-methyltyramine under varying conditions?

  • Methodological Answer : Stability studies require:

  • Thermal Analysis : Differential scanning calorimetry (DSC) to assess decomposition temperatures.
  • Photostability : Exposure to UV light (λ = 254 nm) with periodic HPLC monitoring for degradation products.
  • Hygroscopicity : Dynamic vapor sorption (DVS) to evaluate moisture absorption.
    Reference spectral libraries (e.g., NIST Chemistry WebBook) for baseline comparisons .

Q. What analytical techniques are most reliable for quantifying 3-Bromo-N-methyltyramine in complex matrices?

  • Methodological Answer : Use LC-MS/MS with a triple quadrupole mass spectrometer (MRM mode) for high sensitivity. For non-polar matrices, derivatize with pentafluoropropionic anhydride (PFPA) to enhance GC-MS detection. Calibrate against certified reference materials (CRMs) from authoritative sources like Aldrich .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 3-Bromo-N-methyltyramine?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols:

  • In vitro assays : Use HEK293 cells transfected with trace amine-associated receptors (TAARs) and normalize to internal controls (e.g., β-galactosidase).
  • Dose-response curves : Employ nonlinear regression models (e.g., Hill equation) to calculate EC50_{50} values.
    Cross-validate findings with orthogonal methods like SPR (surface plasmon resonance) for binding affinity .

Q. What computational strategies can predict the reactivity of 3-Bromo-N-methyltyramine in drug discovery contexts?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with TAAR1 crystal structures (PDB: 6R3J) to map binding pockets.
  • DFT Calculations : Gaussian 16 at the B3LYP/6-31G* level to model bromine’s electronic effects on aromatic rings.
  • ADMET Prediction : SwissADME for bioavailability and toxicity profiles .

Q. How do structural modifications (e.g., halogen substitution) impact the pharmacological profile of 3-Bromo-N-methyltyramine?

  • Methodological Answer : Synthesize analogs (e.g., 3-Chloro-N-methyltyramine) and compare:

  • SAR Analysis : Measure logP (shake-flask method) and correlate with membrane permeability.
  • Metabolic Stability : Incubate with human liver microsomes (HLMs) and monitor via LC-HRMS for phase I/II metabolites.
    Refer to PubChem’s synthetic pathways (e.g., bromo-to-chloro substitution protocols) for guidance .

Q. What experimental designs mitigate batch-to-batch variability in 3-Bromo-N-methyltyramine synthesis?

  • Methodological Answer : Implement quality-by-design (QbD) principles:

  • DoE (Design of Experiments) : Vary reaction temperature, solvent polarity, and catalyst loading to identify critical process parameters (CPPs).
  • PAT (Process Analytical Technology) : In-line FTIR for real-time monitoring of intermediate formation.
  • Statistical Control : Use ANOVA to assess reproducibility across ≥3 independent batches .

Q. How can researchers validate the role of 3-Bromo-N-methyltyramine in modulating neurotransmitter systems?

  • Methodological Answer :

  • Microdialysis : Measure extracellular dopamine in rodent striatum post-administration.
  • Electrophysiology : Patch-clamp recordings in midbrain slices to assess firing rate changes.
  • Behavioral Assays : Open-field tests for locomotor activity modulation.
    Correlate results with HPLC-ECD quantification of monoamine levels .

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